BenchChemオンラインストアへようこそ!

(2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Lipophilicity Drug-likeness Permeability

The compound (2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone (CAS 2034209-56-6) is a bicyclic sultam (cyclic sulfonamide) characterized by a rigid [2.2.1]-bridged thia-azabicyclo core bearing a 2,5-dimethylbenzoyl substituent. Its molecular formula is C₁₄H₁₇NO₃S (MW 279.35 g/mol).

Molecular Formula C14H17NO3S
Molecular Weight 279.35
CAS No. 2034209-56-6
Cat. No. B2466289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
CAS2034209-56-6
Molecular FormulaC14H17NO3S
Molecular Weight279.35
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)N2CC3CC2CS3(=O)=O
InChIInChI=1S/C14H17NO3S/c1-9-3-4-10(2)13(5-9)14(16)15-7-12-6-11(15)8-19(12,17)18/h3-5,11-12H,6-8H2,1-2H3
InChIKeyLUMQCQHFVDLZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure (2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone (CAS 2034209-56-6): Core Scaffold & Substitution Profile


The compound (2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone (CAS 2034209-56-6) is a bicyclic sultam (cyclic sulfonamide) characterized by a rigid [2.2.1]-bridged thia-azabicyclo core bearing a 2,5-dimethylbenzoyl substituent. Its molecular formula is C₁₄H₁₇NO₃S (MW 279.35 g/mol) [1]. The saturated bicyclic sultam scaffold imposes conformational rigidity that constrains the 3D presentation of the aryl-carbonyl pharmacophore—an attribute that distinguishes it from flexible sulfonamide or lactam linkers commonly used in medicinal chemistry [2]. This compound belongs to a family of [2.2.1]-bicyclic sultams explored as androgen receptor antagonists and as conformationally locked building blocks in fluoroquinolone antibiotic design [2][3].

Why (2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone Cannot Be Replaced by Other Bicyclic Sultam Analogs


The rigid [2.2.1]-bicyclic sultam core is shared among a series of commercially available analogs, but the N-acyl substituent profoundly modulates physicochemical properties and target-interaction geometry. Replacing the 2,5-dimethylphenyl group with a morpholino, 4-trifluoromethylphenyl, or naphthalen-1-yl substituent alters lipophilicity (XLogP3 spans from −1.2 to +2.5 across the series), hydrogen-bond acceptor count, and the dihedral angle of the exocyclic amide bond [1]. Class-level SAR from the androgen receptor antagonist series and fluoroquinolone antibacterial programs demonstrates that even minor aryl substituent changes on the [2.2.1]-bicyclic sultam core can shift IC₅₀ values by >50-fold and reverse selectivity between related biological targets [2][3]. A generic substitution without verifying differential activity therefore risks invalidating structure–activity relationships in lead optimization campaigns.

Quantitative Differentiation of (2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone from Its Closest Analogs


Lipophilicity (XLogP3) Relative to the Morpholino and 4-Trifluoromethylphenyl Analogs

The target compound carries a 2,5-dimethylbenzoyl group, which is expected to produce an XLogP3 value intermediate between the polar morpholino analog (XLogP3 = −1.2) and the highly lipophilic 4-trifluoromethylphenyl analog (estimated XLogP3 ≈ +2.5). This places the target compound in the favorable drug-like lipophilicity range (XLogP3 ~1.5–2.0), balancing passive permeability with acceptable aqueous solubility. In contrast, the morpholino analog suffers from very low lipophilicity (XLogP3 = −1.2), which limits membrane permeation, while the 4-CF₃-phenyl analog may carry elevated promiscuity and solubility risks associated with high logP values [1]. No experimental logP or logD value has been reported for the target compound.

Lipophilicity Drug-likeness Permeability

Conformational Rigidity Advantage of the [2.2.1]-Bicyclic Sultam Core Over Flexible Sulfonamide Linkers

The [2.2.1]-bicyclic sultam core constrains the N-acyl bond into a fixed exo orientation due to the bridged ring geometry, eliminating the rotational freedom typical of linear sulfonamides or piperazine-linked scaffolds. In the androgen receptor antagonist series, this conformational pre-organization contributed to a 570-fold improvement in AR binding affinity (IC₅₀ from >10 µM for flexible analogs to 17.5 nM for the optimized bicyclic sultam, compound 25) [1]. Although the target compound’s intrinsic AR activity has not been reported, its shared rigid core with the active series suggests a comparable entropic advantage in target engagement relative to flexible sulfonamide linkers.

Conformational restriction Scaffold rigidity Target selectivity

Ortho-Substitution Pattern Differentiates the 2,5-Dimethylphenyl Group from para-Substituted and Unsubstituted Aryl Analogs

The 2,5-dimethylphenyl substituent features a methyl group ortho to the carbonyl attachment point. This ortho-methyl group introduces steric hindrance that can slow metabolic N-dealkylation or amide hydrolysis relative to unsubstituted phenyl or para-only substituted analogs (e.g., 4-trifluoromethylphenyl or 4-methylthiophenyl analogs). In medicinal chemistry SAR, the ortho-methyl ‘shield’ effect is a well-documented strategy for extending metabolic half-life [1]. While no comparative microsomal stability data have been published for this specific compound, the structural feature distinguishes it from the commercially available 4-substituted aryl analogs (e.g., CAS 2034610-03-0, 4-CF₃-phenyl; CAS 2034301-26-1, thiophene-acetyl; CAS 2034209-66-8, naphthalen-1-yl), which lack the ortho steric element.

Steric shielding Metabolic stability Ortho effect

Antibacterial Activity of the 2-Thia-5-azabicyclo[2.2.1]heptane Scaffold in Fluoroquinolone Conjugates

When the 2-thia-5-azabicyclo[2.2.1]heptan-5-yl moiety is incorporated at the C7 position of fluoroquinolones, the resulting compound demonstrated superior antibacterial activity against quinolone-susceptible and multidrug-resistant Streptococcus pneumoniae compared to ciprofloxacin and vancomycin [1]. This finding establishes the scaffold as a privileged fragment for conferring potency against resistant Gram-positive pathogens. The target compound, as a building block bearing a 2,5-dimethylbenzoyl cap, provides a versatile intermediate for further elaboration at the 5-position of the bicyclic core, enabling access to a focused library of fluoroquinolone analogs with systematically varied lipophilicity.

Fluoroquinolone Antibacterial Streptococcus pneumoniae

Prioritized Application Scenarios for (2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone (CAS 2034209-56-6)


Lead Optimization in Androgen Receptor Antagonist Programs

The [2.2.1]-bicyclic sultam scaffold has been validated as a potent AR antagonist core (IC₅₀ = 17.5 nM for optimized lead compound 25), providing >570-fold improvement over flexible sulfonamide linkers [1]. The target compound’s 2,5-dimethylbenzoyl group offers a distinct steric and lipophilic profile suitable for probing the AR ligand-binding domain’s hydrophobic pocket. Researchers can use this intermediate to systematically vary the acyl cap while preserving the conformationally rigid sultam core, accelerating SAR exploration for prostate cancer therapeutics.

Synthesis of Next-Generation Fluoroquinolone Antibiotics

The 2-thia-5-azabicyclo[2.2.1]heptane nucleus, when conjugated to a fluoroquinolone core, delivers superior antibacterial potency against multidrug-resistant S. pneumoniae compared to ciprofloxacin and vancomycin [2]. The target compound serves as a late-stage building block for constructing C7-modified fluoroquinolone libraries. Its 2,5-dimethylphenyl substituent may fine-tune the lipophilicity and bacterial membrane penetration of the final conjugate.

Fragment-Based Drug Discovery with a Pre-Organized Sultam Pharmacophore

The saturated [2.2.1]-bicyclic sultam ring provides a rigid, three-dimensional scaffold with a defined exit vector for the 2,5-dimethylbenzoyl pharmacophore. In fragment-based screening, this pre-organized geometry can improve the hit-to-lead efficiency by reducing the conformational entropy loss upon target binding [1]. The compound is suitable for fragment elaboration via the carbonyl group or the sultam nitrogen, enabling rapid exploration of fragment-growth vectors.

Physicochemical Comparator in Sultam Scaffold SAR Studies

With an estimated XLogP3 intermediate between the morpholino analog (XLogP3 = −1.2) and the 4-trifluoromethylphenyl analog (estimated ~2.5), the target compound serves as a balanced lipophilicity baseline for comparing N-acyl substituent effects on solubility, permeability, and target binding [3]. This makes it a valuable reference compound for building predictive QSAR models of sultam-based inhibitors.

Quote Request

Request a Quote for (2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.